molecular formula C8H8N2S B1663862 2-(2-Isothiocyanatoethyl)pyridine CAS No. 1440126-94-2

2-(2-Isothiocyanatoethyl)pyridine

Cat. No. B1663862
M. Wt: 164.23 g/mol
InChI Key: IVLUFOQCPWIXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isothiocyanatoethyl)pyridine is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as ITC-PE and is used in various research applications, such as in the study of biological mechanisms and physiological effects. In

Scientific Research Applications

1. Single-Molecule Magnet Behavior

2-(2-Isothiocyanatoethyl)pyridine, as part of bis(imino)pyridine pincer ligands, has been utilized in the preparation of mononuclear Co(II) complexes. These complexes exhibit a distorted square-pyramidal geometry leading to significant spin-orbit coupling. This results in slow relaxation of the magnetization, characteristic of Single-Molecule Magnet (SMM) behavior (Jurca et al., 2011).

2. Synthesis and Coordination Chemistry

Derivatives of pyridines, such as 2-(2-Isothiocyanatoethyl)pyridine, have been explored for their synthesis and coordination chemistry. They are employed in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

3. Photocatalytic Degradation

Pyridine structures, including 2-(2-Isothiocyanatoethyl)pyridine, are significant in the photocatalytic degradation process. They are key in understanding the elimination of hazardous chemicals in water through photocatalysis over TiO2, leading to the formation of various intermediate and final degradation products (Maillard-Dupuy et al., 1994).

4. Hydrogen Atom Transfer Studies

Studies involving 2-(2-Isothiocyanatoethyl)pyridine focus on understanding the mechanisms of intramolecular hydrogen atom transfer. This understanding is crucial in various chemical reactions and photochemical behaviors (Obi et al., 1998).

5. Water Treatment Technologies

Research involving pyridine derivatives, including 2-(2-Isothiocyanatoethyl)pyridine, has led to the development of water treatment technologies like dielectric barrier discharge (DBD) systems. These systems are effective in treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017).

properties

IUPAC Name

2-(2-isothiocyanatoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLUFOQCPWIXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300367
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isothiocyanatoethyl)pyridine

CAS RN

36810-91-0
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36810-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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